Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride
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Overview
Description
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is a chemical compound with the molecular formula C15H21BrN2O2·HCl It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a bromophenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride typically involves multiple steps. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromophenyl group and the tert-butyl ester group. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under appropriate conditions.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Hydrolysis reactions typically require acidic or basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution of the bromophenyl group can yield various substituted derivatives, while hydrolysis of the tert-butyl ester group produces the corresponding carboxylic acid .
Scientific Research Applications
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and bromophenyl substituent can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
®-tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate: A similar compound with a different stereochemistry.
(2R,4S)-tert-Butyl 4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate: A related compound with a hydroxymethyl group instead of a bromophenyl group.
Uniqueness
Tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-amino-2-(4-bromophenyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2.ClH/c1-15(2,3)20-14(19)18-9-12(17)8-13(18)10-4-6-11(16)7-5-10;/h4-7,12-13H,8-9,17H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRHGSHJPXYRGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C2=CC=C(C=C2)Br)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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